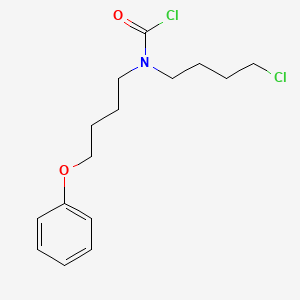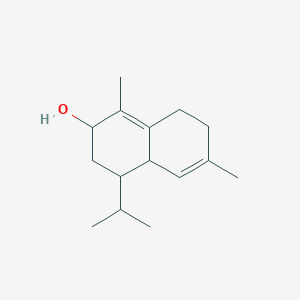
1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol is a chemical compound with the molecular formula C15H26O It is a sesquiterpenoid, a class of terpenes that consist of three isoprene units
准备方法
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol can be synthesized starting from menthone. The synthetic route involves several steps, including the preparation of allylmenthone using a less toxic solvent like DMPU instead of the carcinogenic HMPT .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial production, with optimizations for yield and cost-effectiveness.
化学反应分析
Types of Reactions
1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of fragrances and flavors due to its aromatic properties.
作用机制
The mechanism of action of 1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .
相似化合物的比较
Similar Compounds
Cadinol: A sesquiterpenoid with similar structural features and biological activities.
Calamenene: Another sesquiterpenoid with comparable aromatic properties and applications in fragrances.
Uniqueness
1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in essential oils make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
117415-52-8 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
1,6-dimethyl-4-propan-2-yl-2,3,4,4a,7,8-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H24O/c1-9(2)13-8-15(16)11(4)12-6-5-10(3)7-14(12)13/h7,9,13-16H,5-6,8H2,1-4H3 |
InChI 键 |
SZLBILANKSILEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2C(CC(C(=C2CC1)C)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
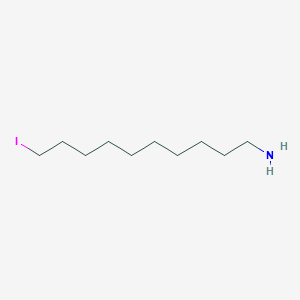
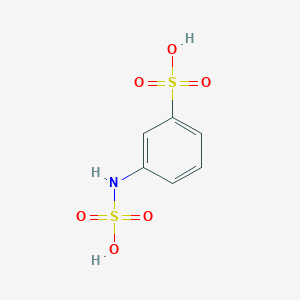
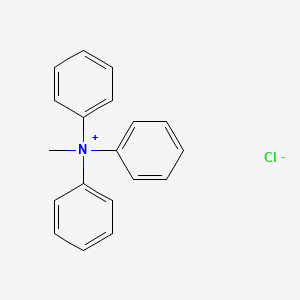
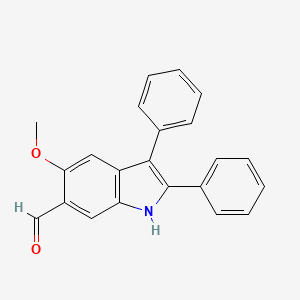
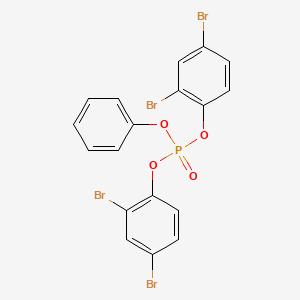

![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
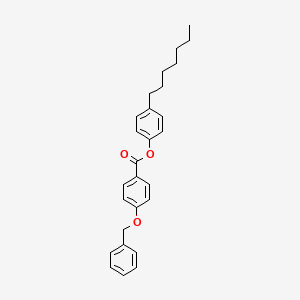
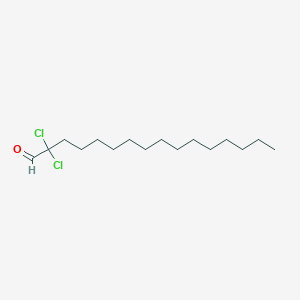
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
